Bromo-DragonFLY

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

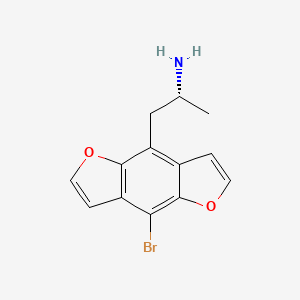

Bromo-DragonFLY, also known as this compound, is a useful research compound. Its molecular formula is C13H12BrNO2 and its molecular weight is 294.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Studies

Bromo-DragonFLY has been extensively studied for its pharmacological properties, particularly its interaction with serotonin receptors. The compound demonstrates:

- High Affinity for 5-HT2A and 5-HT2C Receptors : this compound exhibits a binding affinity of Ki=0.04nM for the 5-HT2A receptor and Ki=0.02nM for the 5-HT2C receptor, indicating its potential as a powerful psychoactive agent .

- Monoamine Oxidase Inhibition : It has been identified as a competitive inhibitor of monoamine oxidase A (MAO-A), with a Ki value of 0.352μM. This inhibition is clinically relevant as it may affect serotonin metabolism .

Toxicological Assessments

Recent studies have focused on the toxicological implications of this compound:

- Acute Toxicity : In silico methods have predicted significant acute toxicity across various species, highlighting its potential risk in human use .

- Cardiotoxicity Risks : The compound has been associated with cardiotoxic effects due to its inhibition of the hERG channel, which is critical for cardiac repolarization .

Forensic Toxicology

This compound's emergence as a new psychoactive substance (NPS) raises concerns in forensic toxicology. Its detection in biological samples is crucial for understanding its prevalence and impact on public health:

- Detection Methods : Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to identify and quantify this compound in biological specimens, aiding in toxicological investigations .

Behavioral Studies

Research involving animal models has been conducted to explore the behavioral effects of this compound:

- Hallucinogenic Effects : Studies using rodent models have investigated the drug's hallucinogenic properties, contributing to understanding its mechanism of action and potential therapeutic applications in treating mood disorders .

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Binding Affinity (5-HT2A) | Ki=0.04nM |

| Binding Affinity (5-HT2C) | Ki=0.02nM |

| MAO-A Inhibition Ki | 0.352μM |

| Duration of Effects | Up to 2-3 days |

Table 2: Toxicological Parameters

| Parameter | Findings |

|---|---|

| Acute Toxicity | Significant across species |

| Genotoxicity | Low likelihood of DNA damage |

| Cardiotoxicity | Notable risk via hERG inhibition |

| Endocrine Disruption | Minimal estrogenic activity |

Case Study 1: Acute Intoxication Incidents

Reports indicate several cases of acute intoxication leading to severe adverse effects, including limb necrosis and fatalities associated with this compound use. These incidents underscore the need for increased awareness and monitoring within clinical settings.

Case Study 2: Behavioral Impact in Animal Models

Research conducted on rodents has demonstrated that administration of this compound results in significant alterations in behavior consistent with hallucinogenic experiences. These findings provide insights into the potential therapeutic applications while also highlighting risks associated with misuse.

Properties

CAS No. |

502759-67-3 |

|---|---|

Molecular Formula |

C13H12BrNO2 |

Molecular Weight |

294.14 g/mol |

IUPAC Name |

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine |

InChI |

InChI=1S/C13H12BrNO2/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10/h2-5,7H,6,15H2,1H3/t7-/m1/s1 |

InChI Key |

GIKPTWKWYXCBEC-SSDOTTSWSA-N |

SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Isomeric SMILES |

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Canonical SMILES |

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N |

Synonyms |

(R)-2-amino-1-(8-bromobenzo(1,2-b-5,4-b')difuran-4-yl)propane bromodragonfly |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.